N,N-Dialilalanina

Descripción general

Descripción

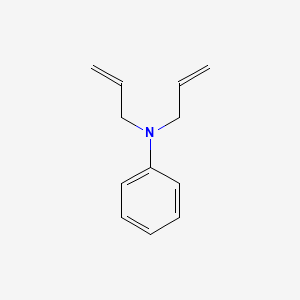

N,N-Diallylaniline: is an organic compound with the molecular formula C12H15N It is a derivative of aniline, where two allyl groups are attached to the nitrogen atom

Aplicaciones Científicas De Investigación

N,N-Diallylaniline has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is utilized in the development of polymers and resins with specific properties, such as enhanced thermal stability and mechanical strength.

Catalysis: N,N-Diallylaniline serves as a ligand in various catalytic systems, facilitating reactions like cross-coupling and polymerization.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Mecanismo De Acción

Target of Action

N,N-Diallylaniline is a type of organic compound known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group . .

Mode of Action

A theoretical investigation of the action mechanisms of n,n-di-alkylated diarylamine antioxidants suggests that the hydrogen atom transfer or more precisely the proton-coupled electron transfer from antioxidant to a particular free radical is the most probable action mechanism .

Biochemical Pathways

Diarylamines are known to participate in various biochemical reactions, particularly those involving electron transfer .

Result of Action

Based on its structural similarity to other diarylamines, it may exhibit antioxidant properties, acting to neutralize free radicals .

Análisis Bioquímico

Biochemical Properties

N,N-Diallylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction of N,N-Diallylaniline with these enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

N,N-Diallylaniline has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to N,N-Diallylaniline can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn can alter gene expression profiles. Additionally, N,N-Diallylaniline has been found to affect cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of N,N-Diallylaniline involves its binding interactions with biomolecules. N,N-Diallylaniline can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it has been observed to inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmission, by binding to its active site. This inhibition can result in the accumulation of acetylcholine, leading to prolonged neurotransmission and potential neurotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Diallylaniline have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that N,N-Diallylaniline can undergo oxidative degradation, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative stress, damaging cellular components such as lipids, proteins, and DNA .

Dosage Effects in Animal Models

The effects of N,N-Diallylaniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while at higher doses, it can cause significant adverse effects. For instance, high doses of N,N-Diallylaniline have been associated with hepatotoxicity, characterized by liver damage and elevated levels of liver enzymes. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

N,N-Diallylaniline is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of N,N-Diallylaniline, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The metabolic flux of N,N-Diallylaniline can influence the levels of these metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of N,N-Diallylaniline within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs). Once inside the cell, N,N-Diallylaniline can bind to intracellular proteins, affecting its localization and accumulation. The distribution of N,N-Diallylaniline within tissues can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

N,N-Diallylaniline exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize in the endoplasmic reticulum (ER), where it can interact with ER-associated enzymes and proteins. Additionally, N,N-Diallylaniline can undergo post-translational modifications, such as phosphorylation, which can direct it to specific cellular compartments. These localization patterns are crucial for understanding the compound’s biochemical effects and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Alkylation of Aniline: One common method to prepare N,N-Diallylaniline involves the alkylation of aniline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol at elevated temperatures.

Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of N,N-Diallylaniline precursors using catalysts like palladium on carbon (Pd/C) under hydrogen gas at moderate pressures and temperatures.

Industrial Production Methods: Industrial production of N,N-Diallylaniline often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N,N-Diallylaniline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of N,N-Diallylaniline can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines.

Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the allyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of N,N-Diallylaniline oxides.

Reduction: Formation of N,N-Diallylaniline secondary amines.

Substitution: Formation of substituted N,N-Diallylaniline derivatives.

Comparación Con Compuestos Similares

N,N-Diethylaniline: Similar in structure but with ethyl groups instead of allyl groups.

N,N-Dimethylaniline: Contains methyl groups instead of allyl groups.

N-Allylaniline: Has only one allyl group attached to the nitrogen atom.

Uniqueness of N,N-Diallylaniline:

Reactivity: The presence of two allyl groups makes N,N-Diallylaniline more reactive in certain chemical reactions compared to its analogs.

Applications: Its unique structure allows for specific applications in catalysis and materials science that are not feasible with other similar compounds.

Binding Affinity: The dual allyl groups enhance its binding affinity to molecular targets, making it a valuable compound in biological studies.

Propiedades

IUPAC Name |

N,N-bis(prop-2-enyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIPLMHXHKPZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211506 | |

| Record name | Aniline, N,N-diallyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6247-00-3 | |

| Record name | N,N-Diallylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006247003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diallylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, N,N-diallyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIALLYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7E0LZ0QRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.